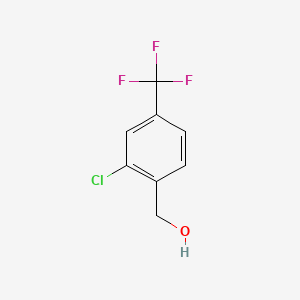

2-Chloro-4-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZPPTCATYZORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654246 | |

| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-51-0 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Sodium Acetate Followed by Hydrolysis

Overview:

One of the most documented and industrially relevant methods involves the reaction of halogenated trifluoromethylbenzyl compounds (specifically 2-chloro-4-(trifluoromethyl)benzyl chloride) with sodium acetate in a fatty alcohol solvent medium, followed by hydrolysis to yield the benzyl alcohol.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-4-(trifluoromethyl)benzyl chloride |

| Nucleophile | Sodium acetate |

| Solvent | Fatty alcohols (C12-C14 or C12-C18) |

| Temperature | 50–200 °C (commonly ~160 °C) |

| Reaction time | 10–48 hours (typical ~12 hours) |

| Molar ratio (halide:acetate) | 1:1 to 1:10 (preferably 1:1.2 to 1:3) |

| Pressure (distillation) | Reduced pressure 0.002–0.005 MPa for product isolation |

| Yield | Up to 98% with 99.5% purity |

- The halogenated benzyl chloride is reacted with sodium acetate in a fatty alcohol solvent under heating and stirring conditions.

- After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate undergoes vacuum distillation to recover the product and recycle the solvent.

- The method is noted for its high conversion (100% by GC analysis) and high yield (98%) with minimal waste generation, making it environmentally and industrially favorable.

- Simple operation and safety due to mild conditions.

- High product purity and yield.

- Solvent and byproduct recovery via distillation reduces waste and cost.

- Suitable for scale-up and industrial production.

Reference:

This method is detailed extensively in patent CN101643390B, which describes the preparation of meta-trifluoromethylbenzyl alcohols, including the chloro-substituted analogs, using sodium acetate and fatty alcohol solvents with vacuum distillation for product isolation.

Catalytic Stereoconvergent Synthesis via Cross-Coupling Reactions

Overview:

Advanced synthetic methodologies involve the catalytic enantioselective preparation of α-trifluoromethylbenzyl alcohols through cross-coupling reactions using bisfunctionalized electrophiles bearing trifluoromethyl and halogen substituents.

| Aspect | Details |

|---|---|

| Catalyst | Various transition metal catalysts (e.g., Pd-based) |

| Electrophile | Bisfunctionalized substrates with trifluoromethyl and halogen |

| Reaction type | Cross-coupling, hydrogenolysis for deprotection |

| Yield and selectivity | High yields with excellent enantioselectivity |

| Functional group tolerance | Broad, enabling late-stage functionalization |

- The method uses α-trifluoromethylbenzyl ethers or halides as electrophiles in catalytic cross-coupling reactions to form chiral benzyl alcohols.

- Subsequent hydrogenolysis or acid-mediated deprotection steps yield the free benzyl alcohol without loss of stereochemical integrity.

- This approach is particularly valuable for preparing chiral trifluoromethylated benzyl alcohols with high enantiomeric excess for use in pharmaceuticals.

- Enables access to enantioenriched benzyl alcohols.

- High functional group compatibility allows complex molecule synthesis.

- Useful for late-stage modifications in drug development.

Reference:

A 2018 Nature Communications article reports catalytic stereoconvergent synthesis of chiral α-trifluoromethylbenzyl alcohols via cross-coupling and subsequent hydrogenolysis, demonstrating high yields and stereochemical control.

Iron-Catalyzed Etherification and Cross-Etherification as a Precursor Step

Overview:

Recent developments include iron(II/III)-catalyzed etherification of benzyl alcohols, which can be adapted for the synthesis of benzyl alcohol derivatives including trifluoromethyl-substituted ones.

| Parameter | Details |

|---|---|

| Catalyst | FeCl3·6H2O (5 mol %) for symmetrical etherification; FeCl2·4H2O (10 mol %) with pyridine bis-thiazoline ligand (12 mol %) for cross-etherification |

| Solvent | Propylene carbonate (green, recyclable solvent) |

| Temperature | 70–120 °C |

| Reaction time | 14–48 hours |

| Yields | 52–91% depending on substrate and conditions |

- Benzyl alcohols undergo catalytic etherification to form symmetrical or nonsymmetrical ethers.

- The method employs green solvents and iron catalysts, which are environmentally benign and cost-effective.

- Although primarily for ether synthesis, this approach can be part of a synthetic sequence to prepare benzyl alcohol derivatives by subsequent cleavage or modification.

- Eco-friendly and sustainable catalytic system.

- High selectivity and yields under mild conditions.

- Recyclable solvent reduces environmental impact.

Reference:

An ACS Omega publication in 2023 describes iron-catalyzed etherification of benzyl alcohols, highlighting the use of propylene carbonate and iron catalysts for efficient synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The sodium acetate substitution method (patent CN101643390B) is well-established for producing meta-trifluoromethylbenzyl alcohols, including the 2-chloro-4-(trifluoromethyl) isomer, with high purity and yield suitable for industrial production. The use of fatty alcohol solvents and vacuum distillation ensures minimal environmental impact and efficient solvent recovery.

The catalytic stereoconvergent approach offers access to chiral benzyl alcohols with trifluoromethyl groups, which is critical for pharmaceutical applications requiring enantiopure compounds. The method's ability to retain stereochemical integrity during deprotection steps is a significant advantage.

Iron-catalyzed etherification provides an eco-friendly alternative for modifying benzyl alcohols and can be integrated into synthetic routes involving benzyl alcohol intermediates. The use of propylene carbonate as a green solvent and iron salts as catalysts aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 2-Chloro-4-(trifluoromethyl)benzaldehyde or 2-Chloro-4-(trifluoromethyl)benzoic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The trifluoromethyl group in pharmaceuticals is known to enhance biological activity and metabolic stability. Research indicates that compounds containing this moiety often exhibit improved potency against various targets, including cancer cells. For instance, benzyl alcohol derivatives have been shown to possess anticancer properties, with studies demonstrating that they can inhibit the proliferation of colorectal cancer cells .

In a study exploring FDA-approved drugs, the presence of the trifluoromethyl group was highlighted as a crucial factor in the efficacy of several therapeutic agents . Specifically, 2-Chloro-4-(trifluoromethyl)benzyl alcohol may serve as an intermediate in synthesizing more complex molecules with enhanced anticancer activity.

Case Studies

A notable case study involved the synthesis of glucopyranosyl derivatives that utilized benzyl alcohol as a pharmacophore. The synthesized compounds showed significant cytotoxicity against HCT-116 colorectal cancer cells while maintaining selectivity over normal cells . This suggests that this compound could be pivotal in developing targeted cancer therapies.

Synthetic Utility

This compound is employed as a versatile building block in organic synthesis. It can undergo various transformations, including nucleophilic aromatic substitutions and reductions. For example, it has been used effectively in reactions to produce more complex fluorinated compounds .

Reaction Examples

- Nucleophilic Substitution : The compound can react with nucleophiles under specific conditions to yield various substituted products, demonstrating its utility in synthesizing fluorinated benzyl derivatives.

- Reduction Reactions : It can also be reduced to yield corresponding benzyl alcohols or other derivatives, enhancing its applicability in synthetic routes .

Material Science

The incorporation of trifluoromethyl groups into polymers and materials can significantly alter their physical properties, such as hydrophobicity and thermal stability. Research into the use of this compound in polymer chemistry is ongoing, with potential applications in developing advanced materials for electronics and coatings.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9)

- Molecular Formula : C₈H₆ClF₃O (identical to the target compound).

- Structure : Chlorine at the 4-position and -CF₃ at the 3-position.

- Properties: The positional isomerism results in distinct electronic and steric effects.

- Applications : Similar use as a synthetic intermediate but may exhibit different reactivity in substitution or etherification reactions due to the proximity of substituents .

2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9)

- Molecular Formula : C₈H₆ClF₃O.

- Structure : Chlorine at the 2-position and -CF₃ at the 5-position.

- Similarity Score : 1.00 (highest similarity to the target compound, based on molecular formula and substituent presence) .

- Reactivity : The trifluoromethyl group’s electron-withdrawing effect may deactivate the benzyl alcohol toward reactions like etherification, similar to the target compound .

Derivatives with Trifluoromethoxy (-OCF₃) Groups

4-Chloro-2-(trifluoromethoxy)benzyl alcohol (CAS 1261673-90-8)

Compounds Lacking Chlorine or Trifluoromethyl Groups

4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1)

- Molecular Formula : C₈H₇F₃O.

- Structure : Lacks the chlorine substituent, with -CF₃ at the 4-position.

- Molecular Weight : 176.13 g/mol.

- Reactivity : Absence of chlorine reduces steric hindrance and may enhance reactivity in etherification or oxidation reactions compared to the target compound .

- Applications : Widely used as a reagent in organic synthesis and biochemical studies .

2-Chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5)

- Molecular Formula : C₇H₄ClF₃O.

- Structure: Replaces the benzyl alcohol (-CH₂OH) group with a phenol (-OH).

- Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the benzyl alcohol (pKa ~15), making it more reactive in deprotonation or electrophilic substitution reactions .

Physicochemical and Reactivity Comparison

Melting Points and Stability

| Compound | Melting Point | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzyl alcohol | 50–52°C | 210.58 | Cl (2), -CF₃ (4) |

| 4-Chloro-3-(trifluoromethyl)benzyl alcohol | Not reported | 210.58 | Cl (4), -CF₃ (3) |

| 4-(Trifluoromethyl)benzyl alcohol | Not reported | 176.13 | -CF₃ (4) |

| 4-Chloro-2-(trifluoromethoxy)benzyl alcohol | Not reported | 226.58 | Cl (4), -OCF₃ (2) |

Reactivity in Etherification

- The trifluoromethyl group in this compound exerts a strong electron-withdrawing effect, stabilizing carbocation intermediates and reducing reactivity in acid-catalyzed etherification reactions compared to non-fluorinated benzyl alcohols .

- In contrast, 4-(Trifluoromethyl)benzyl alcohol (lacking chlorine) may exhibit higher reactivity due to reduced steric hindrance .

Biological Activity

2-Chloro-4-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H7ClF3O

- Molecular Weight : 211.59 g/mol

- CAS Number : 1001231-69-8

The compound exhibits significant biological activity primarily through its inhibition of ghrelin O-acyltransferase (GOAT), an enzyme involved in the acylation of ghrelin. By inhibiting GOAT, this compound may help regulate appetite and energy metabolism, making it a candidate for treating obesity and related metabolic disorders .

Potential Therapeutic Applications

- Obesity and Metabolic Disorders : The inhibition of GOAT can lead to reduced levels of acylated ghrelin, promoting weight loss and improving metabolic profiles in animal models .

- Cancer Treatment : Preliminary studies suggest that the compound may exert antitumor effects by modulating ghrelin signaling pathways involved in cell proliferation . This effect is particularly noted in cancers such as prostate and breast cancer.

- Neurodegenerative Diseases : There is emerging evidence that compounds with similar structures may have protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by influencing neuropeptide signaling .

Biological Activity Data

Case Study 1: Obesity Treatment

In a study evaluating the effects of GOAT inhibitors, including this compound, researchers observed significant weight loss in obese mice models. The study indicated that the compound effectively reduced food intake while increasing energy expenditure, suggesting its therapeutic potential for obesity management .

Case Study 2: Cancer Cell Proliferation

A separate investigation focused on the antitumor properties of the compound. It was found to inhibit the growth of prostate cancer cells in vitro. The mechanism was linked to the modulation of ghrelin signaling pathways that are often dysregulated in cancerous tissues . This highlights the dual role of the compound in both metabolic regulation and cancer treatment.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Chloro-4-(trifluoromethyl)benzyl alcohol?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzyl alcohol precursor. A plausible route includes:

Trifluoromethyl Introduction : Utilize Ullmann coupling or direct electrophilic trifluoromethylation using CFI/Cu-mediated conditions .

Chlorination : Ortho-directed chlorination via N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl) at 0–25°C to ensure regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to prevent over-chlorination. Purification via column chromatography (hexane/ethyl acetate) yields >90% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- : Confirms the trifluoromethyl group (δ ≈ -60 to -65 ppm, quartets due to coupling with adjacent protons) .

- : Hydroxyl proton (δ 1.5–2.5 ppm, broad), benzyl CH (δ 4.6–4.8 ppm), and aromatic protons (δ 7.2–7.9 ppm, splitting patterns indicate substituent positions) .

- IR Spectroscopy : O-H stretch (3200–3600 cm), C-Cl (550–750 cm), and C-F (1100–1250 cm) .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Miscible in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C) .

- Stability : Store under inert gas (N) at 2–8°C in amber vials. Degrades upon prolonged exposure to light or moisture, forming oxidation byproducts (e.g., benzaldehyde derivatives) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density and Fukui indices. The trifluoromethyl group’s electron-withdrawing effect directs electrophiles to the para position, while steric hindrance from Cl limits meta substitution .

- Validation : Compare computed activation energies with experimental yields for halogenation reactions. Hammett plots correlate substituent effects with reaction rates .

Q. What strategies minimize side reactions during derivatization (e.g., esterification or etherification)?

- Methodological Answer :

- Hydroxyl Protection : Temporarily protect the -OH group with tert-butyldimethylsilyl (TBS) chloride to prevent oxidation. Deprotect with TBAF post-reaction .

- Catalytic Optimization : Use Mitsunobu conditions (DIAD, PPh) for ether synthesis, ensuring anhydrous conditions to avoid hydrolysis .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Pd-Catalyzed Coupling : The electron-deficient aryl ring (due to -CF and -Cl) enhances oxidative addition efficiency in Suzuki-Miyaura reactions. Optimize with Pd(OAc)/SPhos ligand in THF/water .

- Kinetic Studies : Monitor reaction progress via in-situ to track trifluoromethyl group stability under catalytic conditions .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.